Regiochemical Exclusivity: 3-Position Boc-Amine is Essential for FLAP (AZD5718) and ATR Inhibitor Synthesis
The 3-substituted regioisomer is required to access clinically validated targets. The FLAP inhibitor AZD5718, derived from the 3-amino THPP scaffold, achieves an IC50 of 2.0 nM against its target , enabling >90% leukotriene suppression over 24h . In contrast, the 2-substituted regioisomer (tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)carbamate, CAS 1780717-11-4) directs activity toward CK1δ/ε inhibition and mGluR3 modulation, which are irrelevant for the FLAP/ATR/HBV therapeutic axis [1][2].
| Evidence Dimension | Biochemical target engagement based on regiochemistry |
|---|---|
| Target Compound Data | Enables synthesis of AZD5718 (FLAP IC50 = 2.0 nM); enables synthesis of potent ATR inhibitors (pChk1 cell IC50 = 44 nM) [3]. |
| Comparator Or Baseline | 2-position isomer (CAS 1780717-11-4): Enables CK1δ/ε inhibitors and mGluR3 NAMs, no reported FLAP or ATR activity. |
| Quantified Difference | 2.0 nM for FLAP (3-isomer derived) vs. no measurable FLAP activity reported for 2-isomer derived series. |
| Conditions | In vitro enzymatic assays (FLAP), cellular target modulation (pChk1), and patent disclosures. |
Why This Matters
Procuring the wrong regioisomer completely derails FLAP/ATR/HBV drug discovery programs, rendering the investment in the synthetic intermediate worthless.
- [1] Substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives as casein kinase 1 d/e inhibitors. EP3068784B1. 2014. View Source
- [2] Substituted pyrazolo[1,5-a]pyrazines as negative allosteric modulators of metabotropic glutamate receptor 3. WO2015144646A1. 2015. View Source
- [3] Barsanti, P. A., et al. Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. ACS Med. Chem. Lett. 2015, 6, 1, 37–41. View Source
